

Commercial Suppliers and Technical Guide for Fmoc-Tyr(3-F,tBu)-OH

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Compound of Interest

Compound Name: Fmoc-Tyr(3-F,tBu)-OH

Cat. No.: B12414584

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For researchers, scientists, and drug development professionals engaged in peptide synthesis, the fluorinated amino acid derivative **Fmoc-Tyr(3-F,tBu)-OH** serves as a crucial building block for introducing 3-fluoro-L-tyrosine into peptide sequences. This modification can significantly influence peptide conformation, binding affinity, and metabolic stability. This technical guide provides a comprehensive overview of commercial suppliers, key quantitative data, and detailed experimental protocols for the efficient incorporation of this unnatural amino acid into peptides using solid-phase peptide synthesis (SPPS).

Commercial Availability

Several chemical suppliers offer **Fmoc-Tyr(3-F,tBu)-OH** for research and development purposes. The following table summarizes prominent commercial sources.

Supplier	Product Name	CAS Number	Molecular Formula	Molecular Weight (g/mol)
MedchemExpress	Fmoc-Tyr(3-F,tBu)-OH	2254698-84-3	C ₂₈ H ₂₈ FNO ₅	477.52 ^[1]
DC Chemicals	Fmoc-Tyr(3-F,tBu)-OH	2254698-84-3	Not specified	Not specified
Chem-Impex International, Inc.	Fmoc-L-Tyr(3-tBu)-OH*	220808-32-2	C ₂₈ H ₂₉ NO ₅	459.54

*Note: The product name from Chem-Impex International, Inc. does not explicitly state the 3-fluoro modification in its title, though the CAS number provided is different from the non-fluorinated analogue. Researchers should verify the product specifications with the supplier.

Quantitative Data Summary

The table below presents key physicochemical data for **Fmoc-Tyr(3-F,tBu)-OH**, essential for experimental planning and execution.

Parameter	Value
Appearance	White to off-white powder
Molecular Formula	C ₂₈ H ₂₈ FNO ₅
Molecular Weight	477.52 g/mol [1]
CAS Number	2254698-84-3[1]
Purity (Typical)	≥95% (HPLC)
Storage Conditions	Store at -20°C for long-term storage.

Experimental Protocols

The incorporation of **Fmoc-Tyr(3-F,tBu)-OH** into a growing peptide chain follows the standard procedures of Fmoc-based solid-phase peptide synthesis. The following protocols for deprotection and coupling are based on established methods for similar fluorinated amino acid derivatives and can be adapted for both manual and automated synthesis.[2]

Fmoc Deprotection

This step removes the N-terminal Fmoc protecting group from the resin-bound peptide, preparing it for the coupling of the next amino acid.

- Reagent: 20% piperidine in N,N-dimethylformamide (DMF).
- Procedure:
 - Swell the peptide-resin in DMF for 30 minutes.

- Drain the DMF.
- Add the 20% piperidine/DMF solution to the resin.
- Agitate the mixture at room temperature for 5-20 minutes. The progress of the deprotection can be monitored by UV absorbance of the fulvene-piperidine adduct in the flow-through.[3]
- Drain the deprotection solution.
- Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and the fulvene adduct.

Amino Acid Coupling

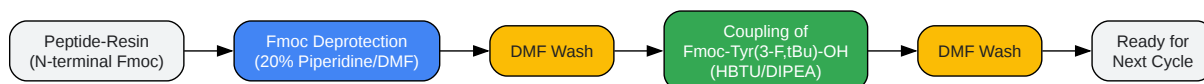
This protocol describes the activation and coupling of **Fmoc-Tyr(3-F,tBu)-OH** to the deprotected N-terminus of the peptide-resin. Standard coupling reagents such as HBTU/HCTU are generally effective for fluorinated amino acids.

- Reagents:
 - **Fmoc-Tyr(3-F,tBu)-OH** (3-5 equivalents relative to resin loading)
 - O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) or O-(1H-6-Chlorobenzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (HCTU) (3-5 equivalents)
 - N,N-Diisopropylethylamine (DIPEA) (6-10 equivalents)
 - Anhydrous DMF
- Procedure:
 - In a separate reaction vessel, dissolve **Fmoc-Tyr(3-F,tBu)-OH** and HBTU/HCTU in DMF.
 - Add DIPEA to the amino acid solution to initiate activation. Allow the mixture to pre-activate for 1-5 minutes at room temperature.

- Add the activated amino acid solution to the deprotected peptide-resin.
- Agitate the reaction mixture for 1-2 hours at room temperature.
- Monitor the completion of the coupling reaction using a qualitative test such as the Kaiser (ninhydrin) test. A negative result (yellow beads) indicates a complete reaction.
- Drain the coupling solution and wash the resin extensively with DMF (5-7 times) to remove excess reagents and byproducts.

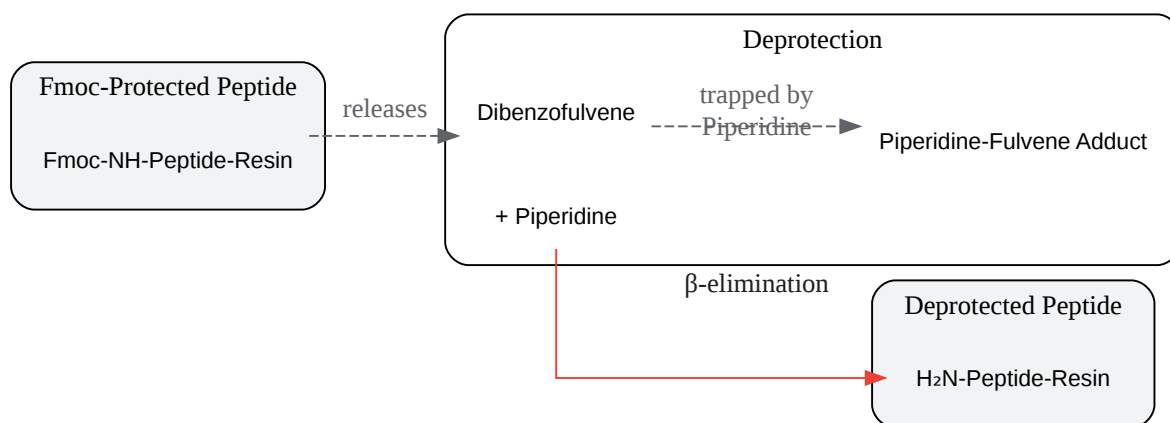
Visualizing the Workflow and Key Chemical Processes

The following diagrams, created using the DOT language, illustrate the core experimental workflow and chemical transformations involved in the incorporation of **Fmoc-Tyr(3-F,tBu)-OH**.



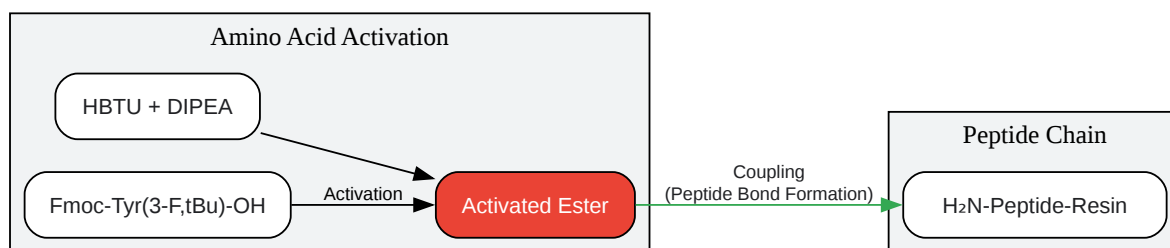
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SPPS Cycle for Amino Acid Incorporation



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Fmoc Deprotection Mechanism



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